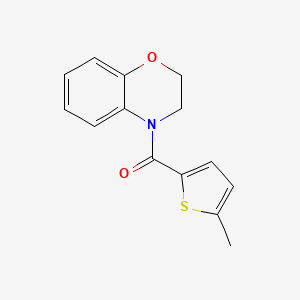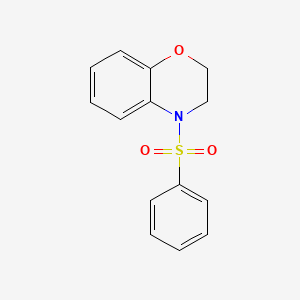
N-(4-imidazol-1-ylphenyl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-imidazol-1-ylphenyl)-2,2-dimethylpropanamide, commonly known as Imidazole ketone eritoran (IKE), is a synthetic compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of Toll-like receptor 4 (TLR4) antagonists, which are known to have anti-inflammatory effects.
作用机制
Imidazole ketone eritoran acts as a TLR4 antagonist by binding to the receptor and preventing its activation. TLR4 is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which trigger the immune response. By inhibiting TLR4 activation, Imidazole ketone eritoran reduces the production of pro-inflammatory cytokines and chemokines, and thus has anti-inflammatory effects.
Biochemical and Physiological Effects:
Imidazole ketone eritoran has been shown to reduce inflammation in various animal models of disease. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to increase the levels of anti-inflammatory cytokines such as IL-10. Imidazole ketone eritoran has also been shown to improve organ function in animal models of sepsis, acute lung injury, and ischemia-reperfusion injury.
实验室实验的优点和局限性
Imidazole ketone eritoran has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied in animal models of disease, and its mechanism of action is well understood. However, Imidazole ketone eritoran has some limitations for lab experiments. It is a TLR4 antagonist, which means that it may have off-target effects on other immune receptors. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
For research on Imidazole ketone eritoran include:
1. Clinical trials to evaluate its safety and efficacy in human diseases such as sepsis, acute lung injury, and ischemia-reperfusion injury.
2. Development of more potent and selective TLR4 antagonists based on the structure of Imidazole ketone eritoran.
3. Investigation of the role of TLR4 in other diseases, and evaluation of the potential of TLR4 antagonists such as Imidazole ketone eritoran in these diseases.
4. Study of the pharmacokinetics and pharmacodynamics of Imidazole ketone eritoran in animal models and in humans.
5. Investigation of the potential of Imidazole ketone eritoran as a therapeutic agent in combination with other drugs.
合成方法
The synthesis of Imidazole ketone eritoran involves the reaction between 4-(imidazol-1-yl)benzaldehyde and 2,2-dimethylpropanoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain Imidazole ketone eritoran.
科学研究应用
Imidazole ketone eritoran has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activation of TLR4, which is involved in the immune response. Imidazole ketone eritoran has been studied in animal models of sepsis, acute lung injury, and ischemia-reperfusion injury, and has shown promising results in reducing inflammation and improving organ function.
属性
IUPAC Name |
N-(4-imidazol-1-ylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-14(2,3)13(18)16-11-4-6-12(7-5-11)17-9-8-15-10-17/h4-10H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBXPLXZRFRUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

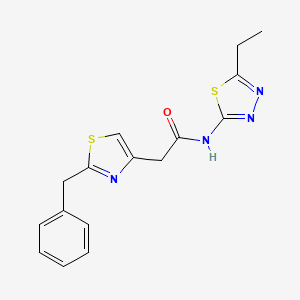
![N-[(3-fluoro-4-methylphenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7496928.png)
![N-(5-bromopyridin-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B7496933.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B7496945.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7496949.png)
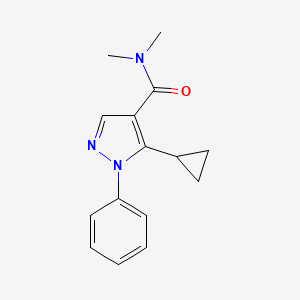
![4-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7496963.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B7496968.png)
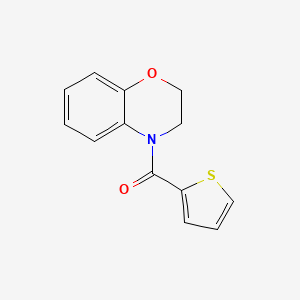
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7496984.png)
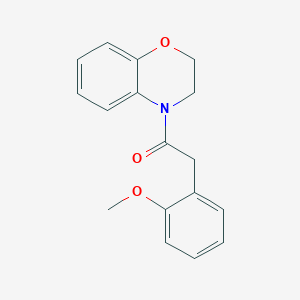
![6-(2-Ethyl-1,3-thiazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B7497011.png)
